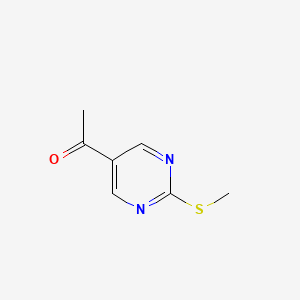

1-(2-(Methylthio)pyrimidin-5-yl)ethanone

Description

Overview of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry Research

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This fundamental scaffold is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. longdom.orggsconlinepress.com Beyond their biological ubiquity, pyrimidine derivatives are a mainstay in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets. gsconlinepress.com This has led to the development of a multitude of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. gsconlinepress.commdpi.com The versatility of the pyrimidine ring allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects.

Rationale for Investigating Substituted Pyrimidin-5-yl)ethanone Systems

The specific substitution pattern of an acetyl group (ethanone) at the 5-position of the pyrimidine ring, as seen in pyrimidin-5-yl ethanone (B97240) systems, provides a key reactive handle for further chemical elaboration. The ketone functionality is a versatile precursor for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This strategic placement of a reactive group on the pyrimidine scaffold is a common tactic in drug discovery to generate libraries of related compounds for biological screening. For instance, research into pyrimidin-4-yl-ethanol and ethanone derivatives has been pursued to develop inhibitors of ROS1 kinase, a target in non-small cell lung cancer. longdom.org This highlights the general interest in ethanone-substituted pyrimidines as valuable intermediates in the synthesis of potential therapeutic agents.

Contextualizing 1-(2-(Methylthio)pyrimidin-5-yl)ethanone within Contemporary Pyrimidine Research

The compound this compound fits into a specific and significant niche within modern pyrimidine research. The presence of a methylthio (-SCH3) group at the 2-position of the pyrimidine ring is of particular interest. The methylthio group can influence the electronic properties of the pyrimidine ring and can also serve as a leaving group in nucleophilic substitution reactions, providing a facile route to introduce a variety of other functional groups at this position. nih.gov

Research on related 2-methylthiopyrimidine derivatives has revealed a spectrum of biological activities. For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have demonstrated notable antiviral activity against the tobacco mosaic virus. nih.gov Furthermore, other studies on 2-methylthio-thieno[2,3-d]pyrimidin-4(3H)-ones have identified compounds with analgesic, anti-inflammatory, and antibacterial properties. chemscene.com

While extensive, dedicated research focusing solely on this compound is not widely published, its structural motifs are present in compounds that are actively being investigated. For instance, a related compound, (E)-2-(4-fluorophenyl)-2-(hydroxyimino)-1-(2-(methylthio)pyrimidin-4-yl)ethanone, has been synthesized and explored for its potential as a p38 MAP kinase inhibitor, which could have implications for treating chronic inflammation and autoimmune diseases. mui.ac.ir The commercial availability of this compound and its analogs, such as 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, underscores its role as a valuable building block for the synthesis of novel compounds in both the pharmaceutical and agrochemical sectors. chemimpex.com

Below is a table summarizing the basic properties of this compound.

| Property | Value | Reference |

| CAS Number | 84755-29-3 | biosynth.com |

| Molecular Formula | C₇H₈N₂OS | biosynth.com |

| Molecular Weight | 168.22 g/mol | biosynth.com |

| Canonical SMILES | CC(=O)C1=CN=C(N=C1)SC | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHBZENSWHEDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510038 | |

| Record name | 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84755-29-3 | |

| Record name | 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methylthio Pyrimidin 5 Yl Ethanone

Strategies for the Synthesis of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone

The construction of the this compound framework can be achieved through various synthetic routes, primarily involving the formation of the pyrimidine (B1678525) ring from acyclic precursors or the modification of an existing pyrimidine core.

Multi-component Reactions and Cyclocondensation Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing synthetic efficiency by minimizing intermediate isolation and purification. mui.ac.irgoogle.com The synthesis of pyrimidine derivatives, in general, can be accomplished through MCRs involving, for example, an aldehyde, a β-keto ester, and ammonia (B1221849) in what is known as the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for pyrimidines. chemscene.com Another powerful approach is the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. mdpi.com

Specifically for 2-(methylthio)pyrimidine (B2922345) derivatives, a [3+3]-type cyclocondensation reaction between enones and 2-methylisothiourea sulfate (B86663) represents a viable strategy. researchgate.net This method involves the reaction of a three-carbon building block with a dinucleophile to construct the heterocyclic ring. While direct synthesis of this compound via a documented multi-component reaction is not extensively reported, the principles of these reactions suggest a plausible route. For instance, a suitably substituted three-carbon component bearing an acetyl group could be condensed with S-methylisothiourea to afford the target molecule. The general approach for such cyclocondensation is outlined in the table below.

| Reactant A | Reactant B | Reaction Type | Product |

| Substituted Enone | 2-Methylisothiourea | [3+3] Cyclocondensation | 2-(Methylthio)pyrimidine derivative |

| β-Dicarbonyl Compound | Aldehyde, S-Methylisothiourea | Biginelli-type Reaction | Dihydropyrimidine, then oxidation |

Functionalization of Pre-existing Pyrimidine Cores

An alternative and often more direct route to this compound involves the chemical modification of a pre-existing pyrimidine ring. nih.gov This can be achieved by introducing the acetyl group at the C5 position of a 2-(methylthio)pyrimidine precursor.

One common method is the Friedel-Crafts acylation of 2-(methylthio)pyrimidine with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the reactivity of the pyrimidine ring and potential side reactions must be carefully managed. A more controlled approach involves the conversion of a C5-substituent into the desired acetyl group. For example, the oxidation of 1-(2-(methylthio)pyrimidin-5-yl)ethanol would yield the target ketone. bldpharm.com Similarly, the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-(methylthio)pyrimidine-5-carbaldehyde (B3023097) would produce the secondary alcohol, which can then be oxidized. nih.govbiosynth.combldpharm.combldpharm.com

A documented synthesis of a related compound, (E)-2-(4-fluorophenyl)-2-(hydroxyimino)-1-(2-(methylthio)pyrimidin-4-yl)ethanone, starts from 2-mercapto-4-methylpyrimidine (B1203730) hydrochloride, which is first S-methylated and then further functionalized. mui.ac.irgoogle.com This highlights the general applicability of building upon a simpler pyrimidine core.

| Starting Material | Reagent(s) | Intermediate/Product |

| 2-(Methylthio)pyrimidine | Acetyl Chloride / Lewis Acid | This compound |

| 2-(Methylthio)pyrimidine-5-carbaldehyde | 1. CH₃MgBr, 2. Oxidizing agent | This compound |

| 1-(2-(Methylthio)pyrimidin-5-yl)ethanol | Oxidizing agent (e.g., PCC, DMP) | This compound |

Optimization of Reaction Conditions and Yield

The efficiency of any synthetic method is highly dependent on the reaction conditions. For the synthesis of pyrimidine derivatives, optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing the yield and purity of the product. patsnap.com

In cyclocondensation reactions, the choice of solvent can significantly influence the reaction rate and outcome. For instance, polar protic solvents like ethanol (B145695) or water can facilitate proton transfer steps, while aprotic solvents such as DMF or THF may be preferable for reactions involving strong bases. patsnap.com The use of catalysts, including acids, bases, or metal catalysts, can also dramatically improve yields and reduce reaction times. ekb.eg

For functionalization reactions, the choice of reagents and the control of stoichiometry are critical. For example, in the oxidation of an alcohol to a ketone, over-oxidation to a carboxylic acid must be prevented by using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). In Friedel-Crafts reactions, the amount and type of Lewis acid can affect the regioselectivity and prevent degradation of the starting material. The reaction temperature is another key variable; some reactions may require heating to overcome activation barriers, while others need to be cooled to prevent side reactions. google.com

Derivatization and Functional Group Interconversions Involving the Methylthio Moiety

The methylthio group at the C2 position of this compound is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit different chemical and biological properties compared to the parent sulfide. The synthesis of 1-(2-(methylsulfonyl)pyrimidin-5-yl)ethanone (B13675661) is a known transformation. evitachem.com

The oxidation is typically carried out using common oxidizing agents. The selective oxidation to the sulfoxide can be achieved using one equivalent of an oxidant like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. masterorganicchemistry.com The use of two or more equivalents of a stronger oxidizing agent, such as m-CPBA at room temperature or potassium permanganate, will typically lead to the formation of the sulfone. evitachem.commasterorganicchemistry.com The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

| Starting Material | Oxidizing Agent | Product | Conditions |

| This compound | m-CPBA (1 equiv) | 1-(2-(Methylsulfinyl)pyrimidin-5-yl)ethanone | Low temperature |

| This compound | m-CPBA (>2 equiv) | 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone | Room temperature |

| This compound | H₂O₂ / Acetic Acid | 1-(2-(Methylsulfinyl)pyrimidin-5-yl)ethanone | Controlled stoichiometry |

Nucleophilic Substitution Reactions of the Methylthio Group

The methylthio group, and particularly its oxidized forms (sulfoxide and sulfone), can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents at the C2 position of the pyrimidine ring.

The reactivity of the methylthio group as a leaving group is significantly enhanced upon oxidation to the methylsulfonyl group. The strong electron-withdrawing nature of the sulfonyl group activates the C2 position towards nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the methylsulfonyl group. evitachem.com

Studies on related compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated the lability of the methylthio group in the presence of certain nucleophiles, even without prior oxidation. rsc.org This suggests that under appropriate conditions, direct displacement of the methylthio group in this compound may also be possible, although oxidation to the sulfone generally provides a more reliable method for substitution. evitachem.com

| Starting Material | Nucleophile | Product |

| 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone | Amine (R-NH₂) | 1-(2-(Alkylamino)pyrimidin-5-yl)ethanone |

| 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone | Alkoxide (R-O⁻) | 1-(2-(Alkoxy)pyrimidin-5-yl)ethanone |

| 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone | Thiolate (R-S⁻) | 1-(2-(Alkylthio)pyrimidin-5-yl)ethanone |

Transformations at the Ethanone (B97240) Functional Group

The ethanone group is a key site for various chemical modifications, including reduction to the corresponding alcohol and its use in condensation and cyclization reactions to construct fused heterocyclic systems.

Reduction Reactions

The carbonyl group of the ethanone moiety in this compound can be readily reduced to a secondary alcohol, yielding 1-(2-(methylthio)pyrimidin-5-yl)ethanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) numberanalytics.comnumberanalytics.comcommonorganicchemistry.commasterorganicchemistry.comlibretexts.org. This reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at temperatures ranging from 0 °C to room temperature numberanalytics.comcommonorganicchemistry.com.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ethanone numberanalytics.comlibretexts.org. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product numberanalytics.comlibretexts.org. The presence of the resulting alcohol, 1-(2-(methylthio)pyrimidin-5-yl)ethanol, is confirmed in chemical databases, indicating the successful application of this reduction in synthetic pathways bldpharm.comsigmaaldrich.com.

Table 1: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(2-(Methylthio)pyrimidin-5-yl)ethanol |

Condensation and Cyclization Reactions to Form Fused Heterocycles

The ethanone functional group is a pivotal anchor for constructing fused heterocyclic systems through condensation and cyclization reactions. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a range of biological activities mdpi.comnih.govresearchgate.net.

One common strategy involves the condensation of the ketone with a hydrazine (B178648) derivative organic-chemistry.orgnih.gov. For instance, reaction with hydrazine hydrate (B1144303) or substituted hydrazines can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine core.

Another versatile reagent in this context is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) nih.govresearchgate.netscirp.orgscirp.org. Treatment of this compound with DMF-DMA generates a reactive enaminone intermediate. This intermediate can then undergo cyclization with a suitable nitrogen-containing nucleophile, such as hydrazine, to afford the pyrazolo[3,4-d]pyrimidine scaffold nih.gov.

The Vilsmeier-Haack reaction provides another avenue for the elaboration of the ethanone group wikipedia.orgcambridge.orgorganic-chemistry.orgijpcbs.comnih.gov. This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF, can be used to introduce a formyl group or facilitate cyclization, leading to the formation of fused systems ijpcbs.comresearchgate.net. For example, the reaction of a ketone with the Vilsmeier reagent can lead to the formation of a β-chlorovinyl aldehyde, a versatile intermediate for further heterocyclization.

Table 2: Reagents for Condensation and Cyclization Reactions

| Reagent | Resulting Fused Heterocycle |

| Hydrazine Derivatives | Pyrazolo[3,4-d]pyrimidines |

| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Intermediates for Pyrazolo[3,4-d]pyrimidines |

| Vilsmeier-Haack Reagent (e.g., POCl₃/DMF) | Formylated intermediates for fused heterocycles |

Elaboration of the Pyrimidine Ring System through Further Substitutions and Annulations

The pyrimidine ring of this compound is also amenable to further functionalization, offering pathways to more complex molecular architectures through substitution and annulation reactions.

The 2-methylthio group is a key handle for modifying the pyrimidine core. It can be displaced by various nucleophiles, allowing for the introduction of different substituents at the 2-position. For example, treatment with amines can replace the methylthio group with an amino functionality rsc.org. The lability of the methylthio group is a known characteristic of 2-methylthiopyrimidines, which can undergo substitution with nucleophiles like cyanide or methoxide (B1231860) ions rsc.org. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, which can further activate the pyrimidine ring towards nucleophilic attack or serve as a leaving group in cross-coupling reactions nih.govresearchgate.net.

Furthermore, the pyrimidine ring itself can be a substrate for annulation reactions, where an additional ring is fused onto the existing heterocyclic core. These reactions can be achieved through various strategies, including intramolecular cyclizations of appropriately substituted precursors or intermolecular cycloaddition reactions nih.govresearchgate.netnih.govrsc.orgresearchgate.net. For instance, a substituent introduced at the 4- or 6-position of the pyrimidine ring could be designed to undergo a subsequent cyclization with the ethanone side chain or another functional group on the molecule. The development of metal-free annulation reactions has also provided new methods for constructing fused polycyclic systems from pyrimidine derivatives nih.gov.

Table 3: Elaboration Strategies for the Pyrimidine Ring

| Transformation | Position | Reagents/Conditions | Outcome |

| Nucleophilic Substitution | 2 | Amines, Cyanides, Alkoxides | Replacement of the methylthio group |

| Oxidation | 2 | Oxidizing agents | Formation of sulfoxide or sulfone |

| Annulation | Various | Intramolecular cyclization, Cycloaddition | Formation of fused polycyclic systems |

Structure Activity Relationship Sar Studies and Structural Insights of 1 2 Methylthio Pyrimidin 5 Yl Ethanone Derivatives

Investigation of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the 1-(2-(Methylthio)pyrimidin-5-yl)ethanone framework are significantly influenced by the electronic properties of its substituents. The pyrimidine (B1678525) ring itself, being a nitrogen-containing heterocycle, has a complex electronic nature that can be modulated by attached functional groups.

The reactivity of the core structure is dictated by the interplay between the electron-withdrawing acetyl group (-COCH₃) at the C5 position and the methylthio group (-SCH₃) at the C2 position. The acetyl group, through its negative inductive and resonance effects, decreases the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, the methylthio group can act as a leaving group in nucleophilic substitution reactions.

Computational studies on related heterocyclic systems, such as nitroimidazoles, have demonstrated that electron-withdrawing substituents tend to increase the electrophilicity and ionization potential of the molecule, while decreasing the basicity of nitrogen atoms within the ring. rsc.org Applying these principles, modifications to the this compound structure can be expected to produce predictable changes in reactivity:

Electron-Withdrawing Groups (EWGs): Addition of further EWGs (e.g., -NO₂, -CN) to the pyrimidine ring would further decrease its electron density, enhancing its electrophilic character and potentially increasing its stability by lowering the energy of the molecular orbitals.

Electron-Donating Groups (EDGs): Introduction of EDGs (e.g., -NH₂, -OH) would increase the electron density of the ring, making it more reactive towards electrophiles and potentially increasing the basicity of the ring nitrogens.

These substituent-induced modifications are critical for synthesizing new derivatives and for understanding the molecule's behavior in different chemical environments. rsc.orgacs.org

Table 1: Predicted Effects of Substituents on the Chemical Properties of the Pyrimidine Ring

| Substituent Type | Example Groups | Effect on Electron Density | Predicted Impact on Reactivity |

| Electron-Donating (EDG) | -NH₂, -OH, -OR | Increase | Increases reactivity towards electrophiles |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃ | Decrease | Increases reactivity towards nucleophiles |

Role of the Methylthio Group in Mediating Molecular Interactions

Non-covalent interactions are fundamental forces that govern how a molecule recognizes and binds to biological targets like proteins and nucleic acids. nih.gov The methylthio (-SCH₃) group of this compound plays a significant role in mediating these interactions through several mechanisms. youtube.com

The sulfur atom in the methylthio group possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. youtube.com This is a crucial interaction in biological systems, where it can form hydrogen bonds with hydrogen bond donors such as the amide (-NH) groups in a protein's backbone or the hydroxyl (-OH) groups in enzyme active sites. youtube.com

Impact of Structural Modifications on Biological Activity (e.g., kinase inhibition, antimicrobial)

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns. researchgate.net Modifications to the this compound scaffold have led to the discovery of compounds with potent kinase inhibition and antimicrobial properties.

Kinase Inhibition: The pyrimidine core is a well-established scaffold for kinase inhibitors, with several approved drugs featuring this chemotype. nih.gov Derivatives of 2-thiopyrimidine have shown inhibitory activity against various protein kinases, including cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, one study reported that a 2-thiopyrimidine derivative exhibited moderate activity against CDK-1 with an IC₅₀ value of 5 µM. nih.gov The mechanism often involves the pyrimidine core acting as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, while other parts of the molecule occupy adjacent hydrophobic pockets. Structural modifications that enhance these interactions can lead to more potent and selective inhibitors. nih.gov

Antimicrobial Activity: A significant body of research has demonstrated the antimicrobial potential of 2-thiopyrimidine derivatives. scirp.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrimidine ring and its appendages are critical for activity.

For example, a series of 2-(benzylthio)pyrimidine derivatives were synthesized and tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. scirp.orgscirp.org The results indicated that certain substitutions on the benzyl (B1604629) ring significantly enhanced antibacterial activity. Specifically, the presence of a nitro group (-NO₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzyl ring led to greater activity against S. aureus. scirp.org Similarly, another study on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives found that the introduction of hydroxyl (-OH) or amino (-NH₂) groups on a phenyl ring attached to the hydrazide moiety increased inhibitory activity against several bacterial strains. nih.gov These findings underscore the importance of targeted structural modifications to optimize the antimicrobial profile. sciepub.com

Table 2: Structure-Activity Relationship of Selected 2-Thiopyrimidine Derivatives as Antimicrobial Agents

| Base Scaffold | R Group Modification | Target Organism | Observed Activity | Reference |

| 2-(benzylthio)pyrimidine | 3-Nitro, 4-Methyl on benzyl ring | S. aureus (MDR) | Enhanced activity | scirp.org |

| 2-(benzylthio)pyrimidine | Introduction of benzimidazole (B57391) ring | S. aureus, E. coli (MDR) | Enhanced activity | scirp.org |

| 2-[...]-acetohydrazide | 4-Hydroxyphenyl on hydrazide | S. aureus | Increased inhibitory activity | nih.gov |

| 2-[...]-acetohydrazide | 4-Aminophenyl on hydrazide | S. aureus | Potent activity | nih.gov |

Conformational Analysis and Tautomerism in Related Pyrimidine Systems

The three-dimensional structure and the potential for isomeric forms are key determinants of a molecule's ability to interact with a biological target.

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, rotation can occur around the bond connecting the acetyl group to the pyrimidine ring and the bond connecting the methylthio group to the ring. These rotations can result in different conformers, some of which may be more energetically stable or biologically active than others. Studies on related bioactive pyrazolo[3,4-d]pyrimidines have shown that different conformations can be stabilized in different crystal polymorphs, highlighting how subtle energy differences can lead to distinct 3D structures. mdpi.com The preferred conformation is often the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, and it is this conformation that is typically recognized by a target receptor. mdpi.com

Tautomerism: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. nih.gov Pyrimidine and its derivatives can exhibit several types of tautomerism, most commonly amino-imino and keto-enol forms. ias.ac.inresearchgate.net Although this compound does not have the typical amino or hydroxyl groups that lead to these classic tautomeric forms, its derivatives can. For example, if the acetyl group were reduced to a hydroxyl, keto-enol tautomerism would be possible. If an amino group were introduced onto the pyrimidine ring, amino-imino tautomerism could occur. researchgate.net

The existence of different tautomeric forms is significant because each tautomer has a different shape and hydrogen bonding pattern, which can drastically affect its biological activity. ias.ac.in The equilibrium between tautomers can be influenced by the surrounding environment, such as the polarity of the solvent. researchgate.net Understanding the potential tautomeric forms of pyrimidine derivatives is therefore essential for predicting their behavior in biological systems and for designing molecules that will exist in the desired active form. nih.gov

Biological Activities and Mechanistic Pathways of 1 2 Methylthio Pyrimidin 5 Yl Ethanone and Its Analogs

Antimicrobial Research

The pyrimidine (B1678525) scaffold is a fundamental component of various bioactive molecules and has been extensively studied for its therapeutic potential, including its effectiveness against microbial pathogens. Research into 1-(2-(Methylthio)pyrimidin-5-yl)ethanone and its analogs has revealed promising antimicrobial activities.

Derivatives of pyrimidine have been synthesized and evaluated for their in vitro fungicidal activities against a variety of plant pathogenic fungi. For instance, a series of pyrimidine derivatives containing an amide moiety were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One particular compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (B132214) (EC50 of 32.1 μg/ml). nih.govmdpi.com

Another study focused on novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton. chemimpex.com These compounds were tested against B. cinerea, B. dothidea, and Phomopsis sp. One of the synthesized compounds exhibited lower EC50 values against Phomopsis sp. (25.9 and 50.8 μg/ml) compared to pyrimethanil (32.1 and 62.8 μg/ml), highlighting the potential of this structural class as lead compounds for new fungicides. chemimpex.com

Furthermore, research on pyrazolo[1,5-a]pyrimidines, which are structurally related to the core pyrimidine scaffold, has also shown promising antifungal activity. A study on 7-alkylaminopyrazolo[1,5-a]pyrimidines demonstrated inhibition of Trichophyton mentagrophytes. nih.gov The degree of inhibition was found to be dependent on the length of the alkylamino chain, with an eight-carbon chain showing optimal activity. nih.gov

A high-throughput screen identified a pyrimidine-based chemical scaffold with broad-spectrum antifungal activity against several pathogenic molds, including Aspergillus fumigatus, Aspergillus terreus, Aspergillus niger, Mucor circinelloides, and Lomentospora prolificans. nih.gov The initial hit compound showed a Minimum Inhibitory Concentration (MIC) of 8–16 µg/mL against A. fumigatus. nih.gov

The antifungal activity of various pyrimidine analogs is summarized in the interactive table below.

Interactive Table: Antifungal Activity of Pyrimidine Analogs

| Compound Class | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | EC50 of 10.5 μg/ml for one derivative, outperforming Pyrimethanil. | nih.govmdpi.com |

| Pyrimidine derivatives with 1,3,4-thiadiazole | Phomopsis sp. | EC50 values of 25.9 and 50.8 μg/ml for a lead compound. | chemimpex.com |

| 7-Alkylaminopyrazolo[1,5-a]pyrimidines | Trichophyton mentagrophytes | Inhibition increased with alkylamino chain length up to C8. | nih.gov |

| Pyrimidine-based scaffold | Aspergillus fumigatus | MIC of 8–16 µg/mL for the initial hit compound. | nih.gov |

The antibacterial potential of pyrimidine derivatives, including analogs of this compound, has been a subject of significant research. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

A study on a thiophenyl-substituted pyrimidine derivative, designated as F20, revealed potent antibacterial activity, particularly against Gram-positive strains. nih.gov This compound showed greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) than vancomycin (B549263) and methicillin. nih.gov However, its activity against Gram-negative strains was weaker, which was attributed to the poor penetration of the compound through the outer membrane of these bacteria. nih.gov

In another study, a series of pyrimidine derivatives were synthesized and screened for their in vitro antibacterial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains. nih.gov The results indicated that many of the synthesized compounds exhibited better inhibitory action against both types of bacteria compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. nih.gov

Furthermore, research into pyrimidine analogues has shown that some derivatives possess significant activity against Gram-positive organisms and moderate activity against Gram-negative organisms. nih.gov For example, certain S-β-D-glucoside derivatives of 4-mercaptopyrimidine displayed notable activity against B. subtilis (Gram-positive) and E. coli (Gram-negative). nih.gov

The antibacterial efficacy of various pyrimidine analogs is presented in the interactive table below.

Interactive Table: Antibacterial Activity of Pyrimidine Analogs

| Compound Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative (F20) | MRSA, VRE | Higher potency than vancomycin and methicillin. | nih.gov |

| Substituted pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better inhibition compared to amoxicillin, ampicillin, and ciprofloxacin. | nih.gov |

| S-β-D-glucoside derivatives of 4-mercaptopyrimidine | B. subtilis, E. coli | Exhibited notable activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Aminopyrimidine derivatives | Gram-positive and Gram-negative bacteria | Some compounds with specific substitutions showed good zone of inhibition. | nih.gov |

The mechanisms through which pyrimidine-based compounds exert their antimicrobial effects are diverse and are a key area of investigation. For antifungal action, a chemical genetics screen of Saccharomyces cerevisiae suggested that a novel pyrimidine-based scaffold may target the endoplasmic reticulum (ER) and disrupt its function and homeostasis. nih.gov This was supported by the observation that the compound induces the unfolded protein response and inhibits the secretion of collagenases in A. fumigatus. nih.gov

In the context of antibacterial activity, a significant finding is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). The thiophenyl-pyrimidine derivative F20 is believed to exert its bactericidal effects by inhibiting FtsZ polymerization and its GTPase activity. nih.gov This disruption of FtsZ function ultimately impairs bacterial cell division, leading to cell death. nih.gov This mechanism is considered a promising new target for antibacterial agents. nih.gov

Kinase Inhibition Research

The pyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors, making it a privileged structure in the design of drugs targeting these enzymes. Research has identified that analogs of this compound can act as inhibitors of specific kinases involved in critical cellular processes.

Research has shown that pyrimidine derivatives can be potent inhibitors of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). nih.gov PERK is a key sensor of ER stress and plays a role in tumorigenesis and cancer cell survival. nih.gov A series of novel mandelamide-derived pyrrolopyrimidines were developed as highly potent and selective PERK inhibitors. nih.gov

Furthermore, the pyrimidine scaffold is central to the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. chemimpex.comresearchgate.net Novel fused pyrimidines have been designed as potent CDK inhibitors for gastric adenocarcinoma. researchgate.net Another study identified a series of pyrazolo[4,3-d]pyrimidines as inhibitors of CDK5, which has emerged as an attractive target in several types of tumors. chemimpex.com The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of adenine (B156593) and has shown significant potential in inhibiting CDK2. mdpi.com

The inhibition of CDKs by pyrimidine-based compounds has direct consequences on cell cycle regulation. CDKs, in conjunction with their cyclin partners, drive the progression of the cell through its various phases (G1, S, G2, and M). nih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest.

For instance, inhibitors of CDK4, a key regulator of the G1 phase of the cell cycle, can block cells in this phase. The modulation of CDK activity by pyrimidine derivatives can lead to the downregulation of cyclins and affect the phosphorylation status of key proteins like the retinoblastoma protein (pRb), ultimately leading to cell cycle arrest and, in some cases, apoptosis. The ability of these compounds to interfere with the cell cycle makes them attractive candidates for anticancer therapies. mdpi.comresearchgate.net

Other Reported Biological Activities (e.g., anticancer, antiviral for related pyrimidine derivatives)

The pyrimidine core is a prevalent feature in compounds displaying a wide array of biological activities, most notably anticancer and antiviral properties. nih.govnih.gov The structural similarity of these active compounds to the natural pyrimidine bases found in DNA and RNA allows them to interfere with various biological processes crucial for cell proliferation and viral replication. nih.govresearchgate.net

Anticancer Activity:

A vast number of pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov These compounds have shown efficacy against a range of human cancer cell lines, including those of the breast, liver, colon, lung, and prostate. nih.govnih.govdmed.org.ua For instance, novel 2,4,5-substituted pyrimidine derivatives have demonstrated potent inhibition of human hepatocellular carcinoma BEL-74502 cell proliferation, with some compounds exhibiting IC50 values below 0.10 µM. ekb.eg Structure-activity relationship studies suggest that the nature and position of substituents on the pyrimidine ring are critical for anticancer activity. ekb.eg

Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been extensively investigated as anticancer agents, targeting various kinases involved in cancer cell signaling pathways. nih.gov Some of these compounds have shown potent inhibitory effects against cancer cell lines like HepG-2 (hepatic), PC-3 (prostate), and HCT-116 (colon). dmed.org.ua The introduction of aryl urea (B33335) moieties to the pyrimidine structure has also led to compounds that can induce apoptosis in cancer cells. mdpi.com

Antiviral Activity:

The pyrimidine scaffold is also integral to the development of antiviral drugs. nih.gov Pyrimidine derivatives have been reported to inhibit a wide spectrum of viruses, including influenza virus, human immunodeficiency virus (HIV), and tobacco mosaic virus (TMV). nih.govmdpi.com For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives showed good antiviral activity against TMV. nih.gov Notably, one compound from this series exhibited a curative effect against TMV that was superior to the commercial agent Ningnanmycin. nih.gov

Furthermore, certain pyrimidine derivatives have shown potent activity against HIV-1. A series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones demonstrated high activity against the wild-type HIV-1 strain, with some compounds having EC50 values in the nanomolar range. mdpi.com The mechanism of action for many antiviral pyrimidine analogs involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase. mdpi.com The combination of pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs has also been shown to synergistically inhibit the replication of viruses like SARS-CoV-2. nih.gov

Table 1: Reported Biological Activities of Related Pyrimidine Derivatives

| Compound Class/Derivative | Biological Activity | Key Findings | References |

|---|---|---|---|

| 2,4,5-Substituted Pyrimidines | Anticancer | Potent inhibition of human hepatocellular carcinoma (BEL-74502) cells. | ekb.eg |

| Pyrido[2,3-d]pyrimidines | Anticancer | Significant inhibitory effects against various kinases and cancer cell lines (HepG-2, PC-3, HCT-116). | dmed.org.uanih.gov |

| Pyrimidines with Aryl Urea Moieties | Anticancer | Induction of apoptosis in colon cancer cell lines. | mdpi.com |

| 2-Substituted methylthio-1,3,4-oxadiazole Pyrimidines | Antiviral (TMV) | Good to excellent curative effects against Tobacco Mosaic Virus. | nih.gov |

| 2-Thiopyrimidine Derivatives | Anti-HIV-1 | Highly active against wild-type HIV-1 strain, with some compounds showing nanomolar efficacy. | mdpi.com |

| Pyrimidine Biosynthesis Inhibitors | Antiviral (SARS-CoV-2) | Synergistically inhibit SARS-CoV-2 infection when combined with nucleoside analogs. | nih.gov |

In Vitro and In Vivo Research Methodologies for Biological Evaluation

The assessment of the biological activities of pyrimidine derivatives like this compound and its analogs involves a range of standardized in vitro and in vivo research methodologies.

In Vitro Methodologies:

Anticancer Activity Screening: The primary method for evaluating anticancer potential is through cytotoxicity assays on various human cancer cell lines. nih.gov Commonly used cell lines include MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colon cancer), A549 (lung cancer), and PC-3 (prostate cancer). nih.govdmed.org.ua The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to determine cell viability and calculate the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells. researchgate.net Other methods include the sulforhodamine B (SRB) assay and high-throughput screening against a panel of 60 human tumor cell lines, as utilized by the National Cancer Institute (NCI).

Antiviral Activity Screening: For antiviral evaluation, plaque reduction assays are a common method to determine the concentration of a compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% effective concentration or EC50). The half-leaf method is specifically used for plant viruses like the Tobacco Mosaic Virus (TMV), where one half of a leaf is treated with the test compound and the other half serves as a control. nih.gov For human viruses like HIV, assays measuring the inhibition of viral replication in cell cultures, often using specific cell lines like MT-4 cells, are employed. mdpi.com The activity against specific viral enzymes, such as reverse transcriptase, can also be measured. mdpi.com

Mechanistic Studies: To understand how these compounds work, further in vitro studies are conducted. These can include cell cycle analysis using flow cytometry to see if the compounds arrest cell division at a particular phase, and apoptosis assays (e.g., Annexin V-FITC staining) to determine if they induce programmed cell death. mdpi.com Western blotting can be used to measure the levels of specific proteins involved in cell cycle regulation and apoptosis, such as cyclins, CDKs, Bax, and Bcl-2. mdpi.com

In Vivo Methodologies:

Animal Models for Anticancer Evaluation: Compounds that show promising in vitro activity may be further evaluated in animal models, typically mice. This can involve xenograft models where human cancer cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored.

Animal Models for Antiviral Evaluation: For antiviral testing, animal models infected with the target virus are used. For instance, in the evaluation of compounds against SARS-CoV-2, mouse models have been utilized to assess the reduction in viral replication and lung pathology following treatment.

Pharmacokinetic Studies: In vivo studies in animals, such as rats, are also crucial to determine the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com This information is vital for assessing the drug-like potential of a compound.

Computational Chemistry and Theoretical Investigations of Pyrimidine Based Compounds

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict the optimized molecular geometry, bond lengths, and bond angles of pyrimidine (B1678525) derivatives in their ground state. researchgate.netnih.gov For a compound such as 1-(2-(Methylthio)pyrimidin-5-yl)ethanone, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. This process involves using specific functionals, like the popular B3LYP, combined with a basis set such as 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of each atom. nih.gov The resulting optimized structure provides a detailed picture of the spatial arrangement of the pyrimidine ring, the acetyl group, and the methylthio substituent.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive and can be more easily polarized, facilitating intramolecular charge transfer (ICT). nih.govrsc.org

In studies of pyrimidine-based compounds, the HOMO is often distributed across the π-conjugated system, while the LUMO is similarly delocalized. derpharmachemica.com For this compound, the HOMO would likely be centered on the electron-rich pyrimidine ring and the sulfur atom of the methylthio group, while the LUMO might be localized more towards the electron-withdrawing acetyl group. This distribution facilitates ICT upon electronic excitation. The analysis of these orbitals helps in understanding how the molecule will interact with other chemical species, such as biological receptors. nih.gov Global reactivity descriptors, which provide insight into the molecule's behavior, can be calculated from HOMO and LUMO energies. nih.gov

| Parameter | Description | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.774 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.610 researchgate.net |

| Energy Gap (ΔE) | LUMO-HOMO energy difference, indicating reactivity | 3.164 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; resistance to charge transfer | 1.582 |

| Electrophilicity Index (ω) | μ2 / (2η); measure of electrophilic power | 0.58 nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2; electron escaping tendency | -4.192 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the electronic absorption spectra of molecules, providing theoretical insight into their UV-Visible (UV-Vis) properties. nih.gov This computational approach can predict the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which correspond to the probability of a specific electronic transition. nih.gov For a pyrimidine derivative, TD-DFT calculations, often performed using a functional like CAM-B3LYP in a solvent model, can simulate the UV-Vis spectrum. derpharmachemica.com The results can identify the key electronic transitions, such as n → π* or π → π*, responsible for the observed absorption bands. For this compound, these calculations would help assign the electronic transitions involving the pyrimidine core, the sulfur atom's lone pairs, and the carbonyl group. nih.gov

| Excitation Energy (E) | Absorption Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.50 eV | 275 nm | 0.210 | HOMO -> LUMO (π → π) |

| 5.15 eV | 241 nm | 0.095 | HOMO-1 -> LUMO (π → π) |

| 5.88 eV | 211 nm | 0.350 | HOMO -> LUMO+1 (π → π*) |

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govbioinformation.net This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov In a typical docking study involving a pyrimidine derivative like this compound, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov Software such as AutoDock Vina is then used to place the ligand into the protein's active site, exploring various conformations and orientations to find the most stable binding pose, which is ranked by a scoring function (e.g., binding energy in kcal/mol). nih.govsemanticscholar.org

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For instance, the nitrogen atoms in the pyrimidine ring or the oxygen of the acetyl group in this compound could act as hydrogen bond acceptors with amino acid residues in the target's active site. semanticscholar.org These simulations provide a structural basis for understanding the compound's biological activity and can guide the design of more potent and selective inhibitors. nih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| EHMT2 | TP2 (pyrimidine derivative) | -10.3 nih.gov | Asp1083, Ser1084, Asp1088 nih.gov | Hydrogen Bond nih.gov |

| Insulin Receptor | 7-Deacetyl-7-oxogedunin | -8.9 semanticscholar.org | Not specified | Not specified |

| ACE2 | Lisinopril | -8.2 | Gln102, Asp30, His497 | Hydrogen Bond |

| MDM2 | Compound 22 (triazine derivative) | -7.5 | Val93, Leu54, Tyr100 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties (known as descriptors) are correlated with changes in its activity. nih.gov To develop a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. mdpi.com For each compound, a set of molecular descriptors—such as topological, electronic, or steric properties—is calculated. mdpi.com

Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are then used to create a mathematical equation that predicts activity based on these descriptors. nih.govnih.gov The resulting model's robustness and predictive power are validated using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.govmdpi.com A validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound, helping to prioritize which derivatives to synthesize and test experimentally. researchgate.net

Investigation of Noncovalent Interactions and Supramolecular Assemblies

Noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental forces that govern how molecules recognize each other and organize into larger, functional structures known as supramolecular assemblies. researchgate.netfortunejournals.com The study of these interactions is crucial for understanding crystal packing, protein-ligand binding, and the self-assembly of nanomaterials. fortunejournals.commdpi.com For a molecule like this compound, the aromatic pyrimidine ring can participate in π-π stacking interactions with other aromatic systems.

Furthermore, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group can act as hydrogen bond acceptors. rsc.org Theoretical methods, including DFT and Quantum Theory of Atoms-in-Molecules (QTAIM), can be used to identify and quantify these weak interactions. rsc.org Hirshfeld surface analysis is another computational tool that helps visualize and analyze intermolecular contacts within a crystal structure. rsc.org Understanding these noncovalent forces is essential for predicting the solid-state structure of the compound and its behavior in biological systems. researchgate.net

Analytical Chemistry Methodologies for the Characterization and Quantification of 1 2 Methylthio Pyrimidin 5 Yl Ethanone

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of 1-(2-(methylthio)pyrimidin-5-yl)ethanone. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected signals for this compound would include singlets for the acetyl methyl protons and the S-methyl protons, as well as signals for the pyrimidine (B1678525) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrimidine ring and the acetyl group.

While specific experimental data for this exact compound is not widely published, data from closely related analogs, such as 1-(2,4-dimethyl-5-pyrimidinyl)ethanone, can provide expected ranges for chemical shifts biosynth.com.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | 2.6 - 2.8 | 25 - 30 |

| S-CH₃ | 2.5 - 2.7 | 14 - 18 |

| Pyrimidine H-4/H-6 | 8.8 - 9.2 | 155 - 165 |

| Pyrimidine C-2 | - | 170 - 175 |

| Pyrimidine C-4/C-6 | - | 155 - 165 |

| Pyrimidine C-5 | - | 120 - 125 |

| Acetyl C=O | - | 195 - 205 |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) stretch of the ketone, C-H stretches of the methyl groups, and C=N and C=C stretching vibrations within the pyrimidine ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=N (Pyrimidine) | Stretch | 1550 - 1650 |

| C=C (Pyrimidine) | Stretch | 1400 - 1600 |

| C-S | Stretch | 600 - 800 |

Note: These are typical ranges for the indicated functional groups.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (168.22 g/mol for C₇H₈N₂OS) chemimpex.com. The fragmentation of this molecular ion would likely involve the loss of the acetyl group (CH₃CO) or the methyl group (CH₃), leading to characteristic fragment ions that can be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, thereby enabling both the assessment of its purity and the monitoring of the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For pyrimidine derivatives, reversed-phase HPLC is commonly employed. In this method, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be used. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥99% are often achievable and reported for analogous compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and assessing the purity of fractions during purification. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used as the mobile phase. The position of the compound on the developed plate is identified by its retention factor (Rf) value and can be visualized under UV light.

Interactive Data Table: Typical Chromatographic Conditions for Pyrimidine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol gradient | UV (e.g., 254 nm) |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | UV (254 nm) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision.

While no public crystal structure data is currently available for this compound itself, studies on other pyrimidine derivatives have successfully employed this technique to confirm molecular structures and analyze intermolecular interactions in the solid state. Such analyses would provide unambiguous confirmation of the compound's constitution and conformation, as well as information on hydrogen bonding and crystal packing.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogs with Tailored Biological Activities

The core structure of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone presents multiple opportunities for the rational design and synthesis of new analogs with enhanced or novel biological functions. The presence of the reactive acetyl group and the modifiable methylthio group allows for a wide range of chemical transformations.

Future synthetic endeavors could focus on several key areas:

Modification of the Acetyl Group: The ketone functionality can be readily transformed into a variety of other chemical groups. For instance, reduction to an alcohol followed by etherification or esterification could introduce diverse substituents. Condensation reactions, such as the Claisen-Schmidt condensation, can be employed to synthesize chalcone-like structures, which are known to possess significant anti-inflammatory and anticancer properties. researchgate.net

Derivatization of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule. Alternatively, it can be displaced by various nucleophiles, such as amines or alcohols, to introduce a wide array of functional groups, potentially modulating the compound's interaction with biological targets. mdpi.com

Introduction of Fused Ring Systems: The pyrimidine (B1678525) ring can serve as a foundation for the construction of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net These bicyclic structures often exhibit enhanced biological activity by providing a more rigid scaffold that can fit into the binding sites of enzymes and receptors with higher affinity.

The synthesis of a library of such analogs would be instrumental in establishing comprehensive Structure-Activity Relationships (SAR) . nih.govresearchgate.net SAR studies are crucial for identifying the specific structural features that govern the biological activity of these compounds, thereby guiding the design of more potent and selective drug candidates. nih.gov

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

| Modification Site | Potential Reaction | Rationale for Biological Activity |

| Acetyl Group | Claisen-Schmidt Condensation | Generation of chalcones with potential anticancer and anti-inflammatory effects. |

| Acetyl Group | Reduction and Etherification | Introduction of diverse side chains to probe binding pockets of target proteins. |

| Methylthio Group | Nucleophilic Substitution | Introduction of various functional groups to modulate solubility and target interaction. |

| Pyrimidine Ring | Cyclocondensation Reactions | Formation of fused heterocyclic systems with potentially enhanced biological activity. |

In-depth Mechanistic Elucidation of Observed Biological Effects

While this compound is cited as a building block for anticancer and antiviral agents, the precise molecular mechanisms of its derivatives are largely unexplored. chemimpex.com Future research must focus on elucidating these mechanisms to understand their therapeutic potential fully.

Potential areas of mechanistic investigation include:

Kinase Inhibition: Pyrimidine derivatives are well-known inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer. nih.gov Future studies should screen analogs of this compound against a panel of kinases to identify specific targets. For promising hits, detailed enzymatic assays and structural biology studies (e.g., X-ray crystallography) could reveal the exact binding mode and the key interactions responsible for inhibition.

Antiviral Activity: The pyrimidine scaffold is a key component of many antiviral drugs. nih.gov Novel analogs could be tested for their ability to inhibit viral replication. Mechanistic studies might explore interference with viral entry, inhibition of viral enzymes like polymerases or proteases, or modulation of host factors essential for the viral life cycle. nih.gov

Modulation of Inflammatory Pathways: Some pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). nih.gov Investigating the effect of new analogs on the production of inflammatory mediators and their interaction with key inflammatory targets would be a valuable research avenue.

Development of Predictive Computational Models for Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound and its derivatives, computational modeling can play a significant role in several ways:

Molecular Docking: In silico docking studies can predict the binding affinity and orientation of newly designed analogs within the active site of a known biological target. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. For example, docking could be used to predict the interaction of novel analogs with the ATP-binding site of various kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs has been synthesized and their biological activity measured, QSAR models can be developed. These models mathematically correlate the structural features of the compounds with their activity, enabling the prediction of the potency of virtual compounds and guiding the design of more effective molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govalrasheedcol.edu.iq This early assessment of drug-likeness helps to identify and eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.

Table 2: Application of Computational Models in the Study of this compound Derivatives

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding to target proteins | Prioritization of synthetic candidates. |

| QSAR | Correlate structure with activity | Guide the design of more potent analogs. |

| ADMET Prediction | Assess drug-like properties | Early identification of compounds with poor pharmacokinetic profiles. |

Exploration of Emerging Therapeutic Applications for Pyrimidine Derivatives

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could have therapeutic applications beyond the traditionally explored areas of cancer and viral infections.

Emerging areas of interest include:

Neurodegenerative Diseases: Some pyrimidine derivatives have shown potential in the context of neurodegenerative disorders by targeting specific enzymes or receptors in the central nervous system.

Metabolic Disorders: The pyrimidine core is being investigated for its role in modulating metabolic pathways, with potential applications in diseases such as diabetes.

Bacterial Infections: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Pyrimidine derivatives could be explored for their ability to inhibit essential bacterial enzymes.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-(Methylthio)pyrimidin-5-yl)ethanone?

Synthesis typically involves functionalizing a pyrimidine core. A plausible route includes:

- Starting Materials : Begin with a substituted pyrimidine derivative (e.g., 2-methylthio-5-bromopyrimidine).

- Acylation : Introduce the acetyl group via nucleophilic substitution or Friedel-Crafts acylation. For example, react with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (1H/13C) and mass spectrometry .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃, DCM, 0°C → RT | ~65 | 90 |

| Purification | Column chromatography (Hexane:EtOAc 3:1) | 55 | 98 |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage : Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin/eye contact due to hazards (H302, H315, H319) .

- First Aid : For ingestion, rinse mouth and consult a poison center. For skin contact, wash with soap/water for 15 minutes .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : 1H NMR (δ 2.5–3.0 ppm for methylthio; δ 8.0–8.5 ppm for pyrimidine protons) and 13C NMR (δ 190–200 ppm for ketone) confirm functional groups .

- Mass Spectrometry : ESI-MS (m/z 168.2 [M+H]+) validates molecular weight .

- X-ray Crystallography : Resolves crystal packing and bond angles (applicable for single crystals) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring influence the chemical reactivity of this compound?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl at position 4): Increase electrophilicity at the ketone, enhancing nucleophilic attack .

- Electron-Donating Groups (e.g., NH₂ at position 4): Reduce reactivity due to resonance stabilization .

Q. What are the potential biological activities of this compound, and how can these be experimentally validated?

- Hypothesized Activities : Antimicrobial (via thioether disruption of microbial membranes) or kinase inhibition (pyrimidine-based scaffolds) .

- Validation :

- Antimicrobial Assays : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) using MIC (Minimum Inhibitory Concentration) assays .

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence-based ATP-competitive assays .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Root Causes : Impurities, polymorphic forms, or measurement techniques (e.g., DSC vs. capillary melting points).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.